molecular formula C19H14N4OS B2546019 N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1904012-13-0

N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2546019
CAS RN: 1904012-13-0
M. Wt: 346.41
InChI Key: WKYGYNCYGRGPRE-UHFFFAOYSA-N
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Description

The compound "N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide" is a complex organic molecule that is likely to possess a range of biological activities due to the presence of the bipyridin and benzothiazole moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of amide bonds, cyclocondensation reactions, and the use of catalysts to facilitate the reactions. For example, the synthesis of thiazolepyridine derivatives involves a one-pot three-component reaction using a catalyst . Similarly, the synthesis of benzothiazole derivatives can involve reactions between amines and carboxylic acids . These methods suggest that the synthesis of "this compound" could also involve multi-step reactions with careful selection of starting materials and catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, which provides information on the arrangement of atoms within the crystal and the types of intermolecular interactions present . Hirshfeld surface analysis and DFT calculations can further elucidate the nature of these interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the molecular structure . These techniques could be applied to "this compound" to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the functional groups present in the molecule. For instance, the presence of amide bonds and thiazole rings can lead to interactions with various reagents and potential for participation in further chemical reactions . The specific reactivity of "this compound" would depend on the exact nature of its functional groups and their electronic and steric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be predicted based on their molecular structure. For example, the presence of hydrogen bonding can affect the solubility and melting point . The gelation behavior of benzamide derivatives is influenced by non-covalent interactions and the presence of methyl groups . These insights can be used to predict the properties of "this compound," which may exhibit similar behavior due to its structural features.

Scientific Research Applications

Organic Synthesis and Material Science

  • Electrochemical C–H Thiolation for Benzothiazoles Synthesis : A study by Qian et al. (2017) introduced a metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation, providing access to a variety of benzothiazoles from N-(hetero)arylthioamides. This method emphasizes the importance of benzothiazoles in pharmaceuticals and organic materials, showcasing an innovative approach to their synthesis (Qian et al., 2017).

Medicinal Chemistry and Pharmacology

  • Antitumor Activity and Kinase Inhibition : Lombardo et al. (2004) identified a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Lombardo et al., 2004).
  • EGFR Inhibition for Cancer Treatment : Zhang et al. (2017) designed and synthesized a novel series of benzo[d]thiazole-2-carboxamide derivatives showing promising cytotoxicity against cancer cell lines overexpressing the epidermal growth factor receptor (EGFR), indicating potential as EGFR inhibitors (Zhang et al., 2017).
  • Antibacterial Agents : Palkar et al. (2017) developed novel analogs of pyrazole-5-ones derived from 2-aminobenzothiazole, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Future Directions

Benzothiazole nucleus is an important structural motif in medicinal chemistry for the search of new compounds with various biological activities. Detailed SAR analysis and prospects together provide clues for the synthesis of novel benzothiazole analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(13-5-6-16-17(9-13)25-12-23-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGYNCYGRGPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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